molecular formula C11H10N2O2 B11897773 1-Amino-3-methylisoquinoline-6-carboxylic acid

1-Amino-3-methylisoquinoline-6-carboxylic acid

Cat. No.: B11897773
M. Wt: 202.21 g/mol
InChI Key: GKSMYXXFNNYKSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Amino-3-methylisoquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1-Amino-3-methylisoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Amino-3-methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Amino-3-methylisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

    1-Amino-isoquinoline-6-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylisoquinoline-6-carboxylic acid: Lacks the amino group, which may influence its chemical properties and applications.

    1-Amino-3-methylisoquinoline:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-amino-3-methylisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)10(12)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

GKSMYXXFNNYKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)C(=N1)N

Origin of Product

United States

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